Methyl 3-(t-butylamino)-4-nitrobenzoate

描述

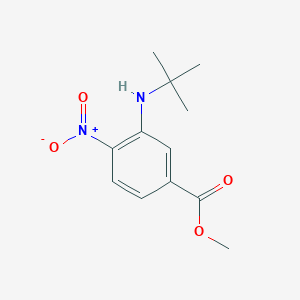

Methyl 3-(t-butylamino)-4-nitrobenzoate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-(t-butylamino)-4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a nitro group, an ester functional group, and a t-butyl amino substituent, which are significant for its biological interactions.

Research indicates that the compound may interact with several biological targets, including:

- Cytokine Modulation : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while stimulating anti-inflammatory cytokines like IL-10 .

- Antimicrobial Activity : Preliminary screenings suggest that derivatives of this compound exhibit inhibitory activity against various strains of Mycobacterium tuberculosis (Mtb), with some showing minimal inhibitory concentration (MIC) values in the range of 1.25 to 5 μg/mL .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Inhibition of TNF-α, IL-1β, IL-12 | |

| Cytokine Stimulation | Stimulation of IL-10 | |

| Antimycobacterial Activity | MIC = 1.25 - 5 μg/mL against Mtb |

Antimycobacterial Studies

A study evaluated the antitubercular activity of various derivatives, including this compound. The results indicated that modifications to the substituents significantly affected the inhibitory efficacy against Mtb strains. For instance, a t-butyl substitution was noted to maintain moderate activity compared to other substitutions .

Cytokine Modulation Research

In vitro studies have demonstrated that compounds with similar structures can modulate cytokine production in immune cells. These compounds were found to inhibit LPS-induced production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators . This suggests a potential therapeutic application in inflammatory diseases.

科学研究应用

Antimicrobial Properties

Methyl 3-(t-butylamino)-4-nitrobenzoate has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, the compound exhibited Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate its potential as a broad-spectrum antimicrobial agent, making it a candidate for further development in pharmaceutical applications aimed at combating bacterial infections .

Anticancer Activity

The compound also shows promising anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. The IC50 value was determined to be approximately 25 µM, indicating a potent cytotoxic effect against cancer cells .

Cytotoxicity Assays

A notable case study involved assessing the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound effectively reduced cell viability, supporting its potential use in cancer therapy.

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings highlighted its effectiveness in inhibiting bacterial growth, suggesting applications in developing new antibacterial agents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(t-butylamino)-4-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, methyl 4-chloro-3-nitrobenzoate (or analogous precursors) reacts with t-butylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature for 24 hours. Reaction progress is monitored by TLC, followed by quenching with ice, filtration, and recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Techniques include:

- NMR : Analysis of proton environments (e.g., nitro, t-butyl, and ester groups).

- Mass Spectrometry : Exact mass confirmation (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Single-crystal studies to confirm bond lengths and angles, if crystallized .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol or ethanol-water mixtures are effective. Slow cooling rates and seed crystals improve yield. Similar nitrobenzoate derivatives show successful recrystallization in these systems .

Advanced Research Questions

Q. How does steric hindrance from the t-butyl group influence further functionalization of this compound?

- Methodological Answer : The bulky t-butyl group reduces reactivity at the 3-position. Kinetic studies (e.g., varying reaction temperatures) and computational modeling (DFT) can quantify steric effects. For instance, slower reaction rates in Suzuki couplings or amidation at this position may require optimized catalysts .

Q. What analytical strategies resolve conflicting stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use TGA/DSC to assess thermal decomposition.

- Spectroscopic Monitoring : Track nitro group reduction (e.g., UV-Vis at 270 nm) under acidic/alkaline conditions.

- Comparative Chromatography : HPLC under stressed conditions (e.g., 40°C, 75% RH) to identify degradation products .

Q. What are the aerobic vs. anaerobic degradation pathways of this compound in environmental systems?

- Methodological Answer :

- Aerobic : Nitro group reduction to amine intermediates, followed by ester hydrolysis to 3-(t-butylamino)-4-nitrobenzoic acid. LC-MS/MS tracks intermediates .

- Anaerobic : Reductive pathways via microbial action (e.g., Pseudomonas spp.), producing 3-(t-butylamino)-4-aminobenzoate. Anaerobic bioreactors with isotopic labeling (e.g., ¹⁵N) clarify mechanisms .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

属性

IUPAC Name |

methyl 3-(tert-butylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-7-8(11(15)18-4)5-6-10(9)14(16)17/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZHUQWSAMFOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167171 | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-35-6 | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。